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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B042977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-fluorobenzoic acid, a compound of significant interest in pharmaceutical and

chemical synthesis. This document details the available mass spectrometry data, outlines

expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics,

and provides standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data
The following sections present the available and expected spectroscopic data for 2-Bromo-4-
fluorobenzoic acid.

Mass Spectrometry (MS)
Mass spectrometry data for 2-Bromo-4-fluorobenzoic acid is available and provides crucial

information for the confirmation of its molecular weight and elemental composition. The

presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and

81Br in an approximate 1:1 ratio).
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Parameter Value Source

Molecular Formula C₇H₄BrFO₂ --INVALID-LINK--

Molecular Weight 219.01 g/mol --INVALID-LINK--

Observed m/z Peaks Relative Intensity

220 98.1% (M+2) --INVALID-LINK--

218 100% (M) --INVALID-LINK--

174 35.3% --INVALID-LINK--

172 34.8% --INVALID-LINK--

93 41.2% --INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for 2-Bromo-4-fluorobenzoic acid are not readily

available in publicly accessible databases. However, based on the chemical structure and data

from analogous compounds, the following spectral characteristics are anticipated.

Expected ¹H NMR Data (in CDCl₃, relative to TMS)

Proton
Expected Chemical

Shift (ppm)
Expected Multiplicity

Expected Coupling

Constant (J, Hz)

H-3 7.8 - 8.0 dd
J(H-3, H-5) ≈ 2-3 Hz,

J(H-3, F-4) ≈ 8-10 Hz

H-5 7.2 - 7.4 ddd

J(H-5, H-6) ≈ 8-9 Hz,

J(H-5, F-4) ≈ 8-10 Hz,

J(H-5, H-3) ≈ 2-3 Hz

H-6 7.9 - 8.1 dd
J(H-6, H-5) ≈ 8-9 Hz,

J(H-6, F-4) ≈ 4-6 Hz

COOH 10.0 - 13.0 br s -
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Expected ¹³C NMR Data (in CDCl₃)

Carbon Expected Chemical Shift (ppm)

C=O 165 - 170

C-4 (C-F) 160 - 165 (d, ¹JCF ≈ 250 Hz)

C-6 135 - 140

C-1 130 - 135

C-2 (C-Br) 115 - 120

C-5 118 - 123 (d, ²JCF ≈ 20-25 Hz)

C-3 115 - 120 (d, ²JCF ≈ 20-25 Hz)

Infrared (IR) Spectroscopy
Detailed experimental IR peak lists for 2-Bromo-4-fluorobenzoic acid are not consistently

available. The expected characteristic absorption bands based on its functional groups are

presented below.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

C-H (Aromatic) 3000 - 3100 Medium

C=O (Carboxylic Acid) 1680 - 1710 Strong

C=C (Aromatic) 1550 - 1600 Medium-Strong

C-F (Aryl Fluoride) 1200 - 1300 Strong

C-Br (Aryl Bromide) 1000 - 1100 Medium

C-O (Carboxylic Acid) 1250 - 1350 Strong

O-H Bending (Carboxylic Acid) 900 - 950 Medium, Broad
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like 2-Bromo-4-fluorobenzoic acid.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-fluorobenzoic acid in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Transfer: Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For

¹³C NMR, proton decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Grinding: Grind a small amount (1-2 mg) of 2-Bromo-4-fluorobenzoic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a

thin, transparent or translucent pellet.

Background Spectrum: Acquire a background spectrum of the empty spectrometer.

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation using gas chromatography (GC/MS).
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Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance

of ions as a function of their m/z ratio.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-4-fluorobenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042977#spectroscopic-data-of-2-bromo-4-
fluorobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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